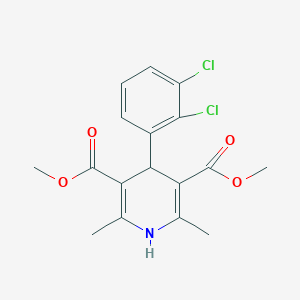

Felodipine 3,5-dimethyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4/c1-8-12(16(21)23-3)14(10-6-5-7-11(18)15(10)19)13(9(2)20-8)17(22)24-4/h5-7,14,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEACAIASCBTOFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80391948 | |

| Record name | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91189-59-2 | |

| Record name | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80391948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 91189-59-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LQ9G5T4HP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Felodipine 3,5-dimethyl ester from methyl acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Felodipine 3,5-dimethyl ester, a close analog of the calcium channel blocker Felodipine. The core of this synthesis is the Hantzsch dihydropyridine (B1217469) synthesis, a classic and versatile multicomponent reaction. This document outlines the synthetic pathway starting from methyl acetoacetate (B1235776), detailing the experimental protocol, and presenting available quantitative data.

Overview of the Synthetic Pathway

The synthesis of this compound, chemically known as dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is achieved through a one-pot Hantzsch condensation. This reaction involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and a nitrogen donor, in this case, from an enamine (methyl 3-aminocrotonate which is formed in situ or added as a reactant).

The overall reaction can be summarized as follows:

Caption: Overall synthetic scheme for this compound.

Experimental Protocol

The following protocol is based on a reported one-pot synthesis of this compound.[1]

Materials:

-

2,3-Dichlorobenzaldehyde

-

Methyl acetoacetate

-

Methyl 3-aminocrotonate

-

Methanol (B129727) (anhydrous)

-

Anhydrous ether

Procedure:

-

To a reaction flask, add 80 mL of methanol.

-

Under stirring, add 2,3-dichlorobenzaldehyde (14 g, 0.08 mol), methyl 3-aminocrotonate (9.2 g, 0.08 mol), and methyl acetoacetate (9.3 g, 0.08 mol).[1]

-

Heat the reaction mixture to 60°C and maintain this temperature for 10 hours, ensuring the reaction is protected from light.[1]

-

After the reaction is complete, transfer the solution to a single-necked flask and concentrate it to dryness at 40°C under reduced pressure.[1]

-

To the resulting residue, add 80 mL of anhydrous ether and triturate the mixture for 2 hours.[1]

-

Filter the solid product.

-

For purification, dissolve the filtered solid in 40 mL of methanol at 65°C.

-

Allow the solution to cool to room temperature with stirring, and then let it stand at approximately 5°C overnight to facilitate crystallization.[1]

-

Filter the recrystallized product and dry the filter cake under vacuum at 50°C to obtain the final product as a pale yellow solid.[1]

Quantitative Data

The following table summarizes the key quantitative data from the described synthesis.

| Parameter | Value | Reference |

| Reactant Quantities | ||

| 2,3-Dichlorobenzaldehyde | 14 g (0.08 mol) | [1] |

| Methyl acetoacetate | 9.3 g (0.08 mol) | [1] |

| Methyl 3-aminocrotonate | 9.2 g (0.08 mol) | [1] |

| Reaction Conditions | ||

| Solvent | Methanol (80 mL) | [1] |

| Temperature | 60°C | [1] |

| Reaction Time | 10 hours | [1] |

| Product Information | ||

| Product Name | This compound | |

| IUPAC Name | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

| Molecular Formula | C₁₇H₁₇Cl₂NO₄ | |

| Molecular Weight | 370.23 g/mol | |

| Appearance | Pale yellow solid | [1] |

| Yield | 24.3 g (82.1%) | [1] |

| Purity (HPLC) | 98.72% | [1] |

Reaction Mechanism and Workflow

The synthesis proceeds via the Hantzsch dihydropyridine synthesis. The generally accepted mechanism involves the formation of two key intermediates: an α,β-unsaturated carbonyl compound (a chalcone-type intermediate) and an enamine. These intermediates then react to form the dihydropyridine ring.

The logical workflow for the synthesis and purification is illustrated below:

Caption: Experimental workflow for the synthesis and purification.

Conclusion

The synthesis of this compound from methyl acetoacetate provides a practical example of the Hantzsch dihydropyridine synthesis. The described one-pot method offers a high yield and purity of the final product. For researchers in drug development, this synthetic route can be a valuable tool for accessing analogs of Felodipine for further studies. It is imperative that any synthesis is followed by thorough characterization of the final compound to confirm its identity and purity.

References

Technical Guide: Chemical Properties of Felodipine 3,5-dimethyl ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334) 3,5-dimethyl ester (CAS No. 91189-59-2) is a close structural analog and a known impurity of Felodipine, a widely used dihydropyridine (B1217469) calcium channel blocker.[1][2] As an impurity, its chemical and physical properties are of significant interest for the quality control, stability testing, and safety assessment of the active pharmaceutical ingredient (API) Felodipine.[1] This document provides a technical overview of the known chemical properties of Felodipine 3,5-dimethyl ester, including its synthesis. Due to the limited availability of specific experimental data for this analog, this guide also presents the well-characterized properties of the parent compound, Felodipine, for comparative purposes.

This compound, formally named dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, shares the core dihydropyridine scaffold responsible for the therapeutic effects of this class of drugs.[3][4] Understanding its chemical behavior is crucial for developing analytical methods to detect and quantify its presence in pharmaceutical formulations.[5]

Chemical and Physical Properties

Comprehensive experimental data for this compound is not extensively published. The data presented in Table 1 are primarily sourced from chemical suppliers and computational predictions. For a robust comparison, the experimentally determined properties of Felodipine are provided in Table 2.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [4] |

| Synonyms | Felodipine EP Impurity B, Felodipine Dimethyl Ester | [][7] |

| CAS Number | 91189-59-2 | [7][8] |

| Molecular Formula | C₁₇H₁₇Cl₂NO₄ | [8][9] |

| Molecular Weight | 370.23 g/mol | [4][9] |

| Appearance | White to Pale Yellow or Off-White Solid | [4][] |

| Melting Point | 187-189 °C | [] |

| Boiling Point | 459.7 ± 45.0 °C at 760 mmHg (Predicted) | [][8] |

| Density | 1.302 ± 0.06 g/cm³ (Predicted) | [][8] |

| LogP | 4.30 (Predicted) | [8] |

| Solubility | Soluble in Methanol and DMSO | [4] |

Table 2: Experimental Physicochemical Properties of Felodipine (for comparison)

| Property | Value | Source |

| IUPAC Name | 3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [10] |

| CAS Number | 72509-76-3 | [11] |

| Molecular Formula | C₁₈H₁₉Cl₂NO₄ | [11] |

| Molecular Weight | 384.25 g/mol | [11] |

| Melting Point | 145 °C | [10] |

| LogP | 3.86 | [10] |

| Water Solubility | 19.7 mg/L | [10] |

| Organic Solvent Solubility | Soluble in ethanol (B145695) (~20 mg/ml), DMSO (~30 mg/ml), and DMF (~30 mg/ml). |

Synthesis and Logical Workflow

The primary synthetic route to this compound is the Hantzsch dihydropyridine synthesis.[12][13][14] This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor.

Synthesis Pathway

The synthesis of this compound involves the reaction of 2,3-dichlorobenzaldehyde (B127699) with two equivalents of methyl acetoacetate (B1235776) and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297).[12][15]

Caption: Hantzsch synthesis of this compound.

Experimental Protocol: Hantzsch Synthesis

The following is a generalized experimental protocol based on the principles of the Hantzsch synthesis for dihydropyridine analogs.

-

Reactant Preparation: In a round-bottom flask suitable for reflux, combine 2,3-dichlorobenzaldehyde (1 equivalent), methyl acetoacetate (2.2 equivalents), and a suitable solvent such as ethanol or methanol.

-

Initiation: Add a nitrogen source, typically ammonium acetate (1.5 equivalents) or an aqueous solution of ammonia.

-

Reaction: Heat the mixture to reflux (typically 60-80 °C) with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC). The reaction is typically carried out for several hours.

-

Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.

-

Purification: Collect the crude product by vacuum filtration. Wash the solid with cold solvent (the same as used in the reaction) to remove unreacted starting materials.

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final product as a crystalline solid.

-

Drying: Dry the purified solid under vacuum.

Characterization Workflow

A standard workflow for the characterization and quality control of a synthesized batch of this compound would involve multiple analytical techniques to confirm its identity and purity.

Caption: Workflow for the characterization of synthesized compounds.

Analytical Methodologies

The analysis of Felodipine and its impurities, including the 3,5-dimethyl ester, is typically performed using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][16]

Protocol: RP-HPLC for Impurity Profiling

This protocol is adapted from established methods for Felodipine and its related substances.[5]

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV detector, a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), and an autosampler.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M ammonium acetate adjusted to pH 5.0 with acetic acid) and an organic solvent like acetonitrile. A common ratio is 55:45 (v/v) buffer to acetonitrile.[5]

-

Chromatographic Conditions:

-

Flow Rate: 0.7 - 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 240 nm[5]

-

Injection Volume: 20-40 µL

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample (drug substance or formulation) in the mobile phase or a suitable diluent (e.g., acetonitrile) to a known concentration.

-

Filter the solution through a 0.45 µm membrane filter before injection.

-

-

Analysis: The separation of Felodipine from its impurities, including the 3,5-dimethyl ester, is achieved based on their differential retention times on the C18 column. Quantification is performed by comparing the peak area of the impurity to that of a certified reference standard.[16]

Structural Elucidation Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra are acquired. The chemical shifts, splitting patterns, and integration values confirm the arrangement of protons and carbons, distinguishing the two methyl ester groups from the ethyl and methyl esters of Felodipine.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[7] Techniques such as electrospray ionization (ESI) coupled with a mass analyzer (e.g., quadrupole or time-of-flight) will show a molecular ion peak corresponding to the exact mass of this compound (370.05 for [M+H]⁺, considering chlorine isotopes).

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum would show characteristic absorption bands for N-H stretching (of the dihydropyridine ring), C=O stretching (of the ester groups), and C-Cl stretching (of the dichlorophenyl ring).[7]

References

- 1. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Felodipine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. CAS 91189-59-2: 3,5-Pyridinedicarboxylic acid,4-(2,3-dichl… [cymitquimica.com]

- 4. allmpus.com [allmpus.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | CAS#:91189-59-2 | Chemsrc [chemsrc.com]

- 9. scbt.com [scbt.com]

- 10. Felodipine | C18H19Cl2NO4 | CID 3333 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Felodipine (CAS 72509-76-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 16. pharmacopeia.cn [pharmacopeia.cn]

Spectroscopic and Analytical Profile of Felodipine 3,5-Dimethyl Ester: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Felodipine (B1672334) 3,5-dimethyl ester, a known impurity and analogue of the antihypertensive drug Felodipine. Due to the limited availability of direct spectroscopic data for this specific diester in publicly accessible literature, this guide combines reported information with established principles of spectroscopic analysis for 1,4-dihydropyridine (B1200194) compounds to offer a predictive and practical framework for its characterization.

Chemical Identity

Felodipine 3,5-dimethyl ester is structurally similar to Felodipine, with the ethyl ester group at the 5-position of the dihydropyridine (B1217469) ring being replaced by a methyl ester.

| Property | Value | Citation(s) |

| Systematic Name | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | [1][2] |

| CAS Number | 91189-59-2 | [2][3][4][5] |

| Molecular Formula | C₁₇H₁₇Cl₂NO₄ | [2][4][5] |

| Molecular Weight | 370.23 g/mol | [2][4][6] |

Spectroscopic Data Summary

While specific experimental spectra for this compound are not widely published, a study on the impurities of Felodipine confirmed its structure using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside mass spectrometry (MS).[1][7] The following tables present expected characteristic data based on the known spectroscopy of Felodipine and related 1,4-dihydropyridine structures.[8]

Table 2.1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.1 - 7.3 | m | Aromatic protons (dichlorophenyl ring) |

| ~ 5.8 | s | NH (1-position) |

| ~ 5.0 | s | CH (4-position) |

| ~ 3.6 | s | OCH₃ (ester groups at 3- and 5-positions) |

| ~ 2.3 | s | CH₃ (methyl groups at 2- and 6-positions) |

Table 2.2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | C=O (ester carbonyls) |

| ~ 148 | C2, C6 (dihydropyridine ring) |

| ~ 145 | Quaternary aromatic carbons |

| ~ 127 - 132 | Aromatic CH carbons |

| ~ 104 | C3, C5 (dihydropyridine ring) |

| ~ 51 | OCH₃ (ester methyls) |

| ~ 39 | C4 (dihydropyridine ring) |

| ~ 19 | CH₃ (methyl groups at 2- and 6-positions) |

Table 2.3: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~ 3340 | N-H stretching | Amine (dihydropyridine) |

| ~ 3000 - 3100 | C-H stretching | Aromatic |

| ~ 2850 - 2960 | C-H stretching | Aliphatic (methyl groups) |

| ~ 1690 - 1710 | C=O stretching | Ester carbonyl |

| ~ 1650 | C=C stretching | Dihydropyridine ring |

| ~ 1490 | C=C stretching | Aromatic ring |

| ~ 1200 | C-O stretching | Ester |

| ~ 780 | C-Cl stretching | Aryl chloride |

Table 2.4: Predicted Mass Spectrometry (MS) Fragmentation

| m/z Value | Proposed Fragment Ion |

| 370.05 | [M+H]⁺ (protonated molecular ion for C₁₇H₁₇Cl₂NO₄) |

| 338.03 | [M+H - CH₃OH]⁺ (loss of methanol) |

| 310.03 | [M+H - 2(CH₃OH)]⁺ (loss of two methanol (B129727) molecules) |

Note: The fragmentation pattern is predicted based on the known behavior of Felodipine, where the loss of the ester alcohol is a primary fragmentation pathway.[9][10]

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for compounds such as this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments for structural elucidation.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans (due to lower natural abundance of ¹³C), relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of protons and carbons, two-dimensional NMR experiments can be conducted to establish correlations between neighboring protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon couplings (HMBC).

3.2 Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.

-

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

3.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

-

Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS) for sample introduction and purification. Electrospray ionization (ESI) is a common technique for this class of compounds.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition (LC-MS/MS):

-

Inject the sample solution into the LC system. A C18 column is commonly used for separation.

-

The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.

-

Perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. This provides structural information.

-

Visualization of Analytical Workflow

The logical flow for the spectroscopic characterization of this compound is outlined below. This process ensures the unambiguous identification and structural confirmation of the compound.

References

- 1. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | CAS#:91189-59-2 | Chemsrc [chemsrc.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of an Impurity: A Technical Guide to the Origin and Formation of Felodipine 3,5-Dimethyl Ester in Felodipine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334), a dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed medication for the management of hypertension. The synthesis of this complex molecule, while well-established, presents challenges in controlling the formation of process-related impurities. One such critical impurity is the Felodipine 3,5-dimethyl ester, a structural analog of the active pharmaceutical ingredient (API) that can impact the purity, safety, and efficacy of the final drug product. This technical guide provides an in-depth exploration of the origin and formation of this specific impurity, offering valuable insights for researchers and professionals involved in the development and manufacturing of Felodipine.

The Synthetic Pathway of Felodipine: The Hantzsch Reaction

The primary route for synthesizing Felodipine is a variation of the Hantzsch dihydropyridine synthesis. This multi-component reaction typically involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (ethyl 3-aminocrotonate), which is often formed in situ from a β-ketoester and ammonia (B1221849). The intended product is the unsymmetrical diester, Felodipine, which possesses one methyl ester and one ethyl ester group at the 3 and 5 positions of the dihydropyridine ring, respectively.

Origin and Formation of this compound

The formation of this compound is a known complication in the synthesis of Felodipine. This impurity arises from deviations in the standard Hantzsch reaction pathway, leading to the incorporation of two methyl ester groups instead of the desired methyl and ethyl ester combination.

Primary Formation Pathway: Reaction with Two Equivalents of Methyl Acetoacetate (B1235776)

The most direct route to the formation of this compound involves the reaction of 2,3-dichlorobenzaldehyde (B127699) with two equivalents of methyl acetoacetate and ammonia (or an ammonia source). In this scenario, methyl acetoacetate acts as both the β-ketoester component and the precursor to the enamine (methyl 3-aminocrotonate). This pathway competes with the desired reaction involving both methyl acetoacetate and ethyl 3-aminocrotonate, leading to a mixture of Felodipine, this compound, and the corresponding 3,5-diethyl ester.

dot

Caption: Formation of this compound via the Hantzsch reaction with two equivalents of methyl acetoacetate.

Secondary Formation Pathway: Transesterification

Another significant contributor to the formation of the dimethyl ester impurity is the phenomenon of transesterification. This reaction can occur under either acidic or basic conditions, which are often employed to catalyze the Hantzsch synthesis. If methanol (B129727) is used as a solvent, it can react with the ethyl ester group of the already formed Felodipine molecule, converting it to a methyl ester. This process is reversible, but the large excess of methanol as the solvent can drive the equilibrium towards the formation of the more stable dimethyl ester.

dot

Caption: Transesterification of Felodipine to its 3,5-dimethyl ester in the presence of methanol.

Factors Influencing the Formation of this compound

Several factors during the synthesis process can influence the prevalence of the dimethyl ester impurity. Careful control of these parameters is crucial for minimizing its formation.

| Parameter | Influence on Dimethyl Ester Formation | Rationale |

| Solvent | High | The use of methanol as a solvent significantly increases the likelihood of transesterification. Alternative solvents such as ethanol (B145695), isopropanol (B130326), or tert-butanol (B103910) can mitigate this side reaction.[1] |

| Reactant Stoichiometry | High | An excess of methyl acetoacetate relative to ethyl 3-aminocrotonate will favor the formation of the dimethyl ester impurity through the primary formation pathway. |

| Catalyst | Moderate | The type and concentration of the acid or base catalyst can influence the rate of both the main reaction and the transesterification side reaction. |

| Temperature | Moderate | Higher reaction temperatures can increase the rate of transesterification. |

| Reaction Time | Moderate | Prolonged reaction times, especially in the presence of methanol, can lead to a higher conversion of Felodipine to its dimethyl ester analog. |

Experimental Protocols

Representative Batch Synthesis of Felodipine with Impurity Considerations

The following is a generalized experimental protocol for the synthesis of Felodipine, highlighting steps where the formation of the 3,5-dimethyl ester impurity should be monitored and controlled.

Materials:

-

2,3-Dichlorobenzaldehyde

-

Methyl acetoacetate

-

Ethyl 3-aminocrotonate

-

Ammonia source (e.g., ammonium (B1175870) acetate)

-

Solvent (e.g., ethanol or isopropanol to minimize transesterification)

-

Catalyst (e.g., acetic acid, piperidine)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve 2,3-dichlorobenzaldehyde and methyl acetoacetate in the chosen solvent.

-

Addition of Enamine Precursor: Add ethyl 3-aminocrotonate and the ammonia source to the reaction mixture.

-

Catalysis: Introduce the catalyst to initiate the condensation reaction.

-

Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC). This will allow for the simultaneous tracking of the formation of Felodipine and the key impurities, including the 3,5-dimethyl ester.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the crude product by filtration.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent to remove unreacted starting materials and impurities. The efficiency of the purification step in removing the dimethyl ester should be confirmed by HPLC analysis of the final product.

dot

Caption: A typical experimental workflow for the synthesis and purification of Felodipine with in-process controls.

Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for the separation, detection, and quantification of Felodipine and its process-related impurities, including the 3,5-dimethyl ester.

| Method | Column | Mobile Phase | Flow Rate | Detection |

| RP-HPLC | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acetonitrile/Methanol/Water or Buffer mixtures | 1.0 - 1.5 mL/min | UV at ~238 nm or ~254 nm |

| UPLC-MS [2] | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | Gradient elution with Acetonitrile and water with formic acid | 0.3 - 0.5 mL/min | Mass Spectrometry (for identification) and UV |

Conclusion and Recommendations

The formation of this compound is an inherent challenge in the Hantzsch synthesis of Felodipine. Its origin can be traced to both the direct reaction of two equivalents of methyl acetoacetate and the transesterification of the desired product, particularly when methanol is used as a solvent. To ensure the quality and purity of the final API, it is imperative to:

-

Optimize Reaction Conditions: Carefully control the stoichiometry of reactants, and select appropriate solvents and catalysts to minimize the formation of the dimethyl ester impurity.

-

Implement In-Process Controls: Utilize analytical techniques like HPLC to monitor the reaction progress and the impurity profile in real-time.

-

Develop Robust Purification Methods: Employ effective purification strategies, such as recrystallization, to remove the dimethyl ester and other related impurities to acceptable levels as per regulatory guidelines.

By understanding the mechanistic pathways of impurity formation and implementing rigorous process controls, researchers and drug development professionals can effectively mitigate the presence of this compound, leading to a safer and more efficacious final drug product.

References

Solubility Profile of Felodipine 3,5-Dimethyl Ester in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Felodipine 3,5-dimethyl ester, a known impurity and analogue of the calcium channel blocker, Felodipine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive framework for solubility determination, including detailed experimental protocols and data presentation formats.

Introduction to this compound

This compound, with the chemical formula C₁₇H₁₇Cl₂NO₄ and a molecular weight of 370.23 g/mol , is recognized as an impurity in the synthesis of Felodipine.[1][2][3] Understanding its solubility profile is crucial for the development of robust analytical methods for impurity detection and for controlling its presence in the final drug product.

Solubility Data

Table 1: Qualitative and Limited Quantitative Solubility of this compound

| Solvent | Solubility | Source |

| Methanol | Soluble | [4] |

| Chloroform | Slightly Soluble |

It is important to note that the solubility of the parent compound, Felodipine (the ethyl methyl ester), is well-documented. For instance, Felodipine is soluble in ethanol (B145695) (~20 mg/mL) and DMSO (~30 mg/mL).[5] This information can serve as a preliminary guide, but experimental determination for the 3,5-dimethyl ester is essential for accurate characterization.

Experimental Protocol for Solubility Determination

A robust and widely accepted method for determining the equilibrium solubility of a compound in a specific solvent is the shake-flask method. This protocol outlines the steps for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (as a crystalline solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, chloroform, dimethyl sulfoxide)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be visually present to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine the peak area.

-

Calculate the concentration of this compound in the saturated solution using the calibration curve and accounting for the dilution factor.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at the λmax.

-

Dilute the filtered supernatant and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

-

Data Reporting

The solubility should be reported in appropriate units, such as mg/mL or mol/L, along with the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

In the context of solubility, a logical relationship exists between the physicochemical properties of the solute and the solvent, often summarized by the principle "like dissolves like." A diagram illustrating this concept is provided below.

Caption: Principle of "Like Dissolves Like".

References

A Comprehensive Guide to Forced Degradation Studies of Felodipine and its Byproducts

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the forced degradation studies of Felodipine, a calcium channel blocker widely used in the treatment of hypertension. Understanding the degradation pathways and byproducts of Felodipine under various stress conditions is crucial for ensuring its quality, safety, and efficacy as a pharmaceutical product. This document summarizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of degradation pathways and experimental workflows.

Executive Summary

Forced degradation studies, also known as stress testing, are a critical component of the drug development process as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These studies help in identifying the potential degradation products that may form during the manufacturing, storage, and administration of a drug. This guide focuses on Felodipine and reveals that it is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic conditions, while showing relative stability under thermal stress. The primary degradation pathway under photolytic conditions involves the oxidation of the dihydropyridine (B1217469) ring to its pyridine (B92270) derivative. Under basic conditions, hydrolysis leads to the formation of specific degradation products.

Quantitative Analysis of Felodipine Degradation

The stability of Felodipine under various stress conditions has been quantitatively assessed in several studies. The following table summarizes the percentage of degradation observed under different forced degradation conditions.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation of Felodipine | Reference |

| Acid Hydrolysis | 0.1 M HCl | 12 hours | Room Temperature | 1.25 | [1] |

| Base Hydrolysis | 0.1 M NaOH | 12 hours | Room Temperature | 0.58 | [1] |

| Oxidative Degradation | 6% H₂O₂ | 24 hours | Room Temperature | 0.5 | [1] |

| Photolytic Degradation | UV light (254 nm) | 24 hours | - | Significant | [2] |

| Thermal Degradation | Dry Heat | 72 hours | 105°C | 5.21 | [1] |

| Humidity | 85% RH | 3 days | 85°C | 0.39 | [1] |

Detailed Experimental Protocols

The following sections outline the methodologies employed in the forced degradation studies of Felodipine.

Acidic Degradation

-

Procedure: A solution of Felodipine is prepared in 0.1 M hydrochloric acid.[3]

-

Incubation: The solution is then stored at room temperature for a period of 12 hours.[3]

-

Analysis: After the incubation period, the solution is neutralized and diluted with an appropriate mobile phase for analysis by a stability-indicating HPLC method.[4]

Basic Degradation

-

Procedure: A solution of Felodipine is prepared in 0.1 M sodium hydroxide.[3]

-

Incubation: The solution is stored at room temperature for 12 hours.[3]

-

Analysis: Following incubation, the solution is neutralized and diluted for chromatographic analysis.[4]

Oxidative Degradation

-

Procedure: Felodipine is dissolved in a solution of 6% hydrogen peroxide.[3]

-

Incubation: The mixture is kept at room temperature for 24 hours.[3]

-

Analysis: The resulting solution is then analyzed by HPLC to quantify the extent of degradation.[4]

Photolytic Degradation

-

Procedure: A solution of Felodipine is exposed to ultraviolet (UV) light. In some studies, solid drug substance is also exposed.[2]

-

Exposure: The exposure is typically carried out in a photostability chamber for a defined period, for instance, 24 hours.[2]

-

Analysis: The samples are then prepared and analyzed by HPLC to determine the amount of photodegradation.[2]

Thermal Degradation

-

Procedure: Solid Felodipine is subjected to dry heat in a temperature-controlled oven.[1]

-

Incubation: The temperature is maintained at 105°C for 72 hours.[1]

-

Analysis: The heat-stressed drug substance is then dissolved in a suitable solvent and analyzed by HPLC.[1]

Degradation Pathways and Byproducts

Forced degradation studies have led to the identification and characterization of several degradation products of Felodipine.

Photolytic Degradation Pathway

Under photolytic stress, Felodipine primarily undergoes oxidation of its 1,4-dihydropyridine (B1200194) ring to form the corresponding pyridine derivative (Dehydrofelodipine).[2] Another photoproduct identified is a dimer of Felodipine.[2]

References

Toxicological Profile of Felodipine Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological knowledge regarding impurities associated with the calcium channel blocker, Felodipine (B1672334). The presence of impurities in active pharmaceutical ingredients (APIs) is a critical concern in drug development, necessitating a thorough evaluation of their potential toxic effects to ensure patient safety. This document summarizes the available data on the identification, and toxicological assessment of key Felodipine impurities, outlines relevant experimental protocols, and discusses potential mechanisms of toxicity.

Identification and Classification of Felodipine Impurities

Impurities in Felodipine can originate from the manufacturing process, degradation of the API, or interaction with packaging materials.[1] They are broadly categorized as:

-

Process-Related Impurities: These include unreacted starting materials, by-products, and residual solvents from the synthesis of Felodipine.

-

Degradation Products: These arise from the chemical breakdown of Felodipine due to factors such as light, heat, oxidation, or hydrolysis.[2]

-

Elemental Impurities: These may include heavy metals or catalyst residues.[2]

A key study has identified three specific process and degradation-related impurities of Felodipine, which have been the subject of toxicological evaluation[3][4]:

-

Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate

-

Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Toxicological Assessment of Key Felodipine Impurities

The primary toxicological information available for these specific impurities comes from a comparative study utilizing the zebrafish (Danio rerio) embryo model. This model is increasingly used in toxicological screening due to its genetic homology with mammals, rapid development, and transparency, which allows for detailed morphological assessment.

Comparative Toxicity in a Zebrafish Model

A study by Zhang et al. (2012) investigated the teratogenic and lethal effects of Impurities 1, 2, and 3 in comparison to the parent drug, Felodipine. The results provide a relative ranking of their toxicity.

Table 1: Comparative Toxicity of Felodipine and its Impurities in a Zebrafish Model [3][4]

| Compound | Relative Teratogenic Effect | Relative Lethal Effect |

| Felodipine | > Impurity 1 > Impurity 2 | < Impurity 2 = Impurity 3 |

| Impurity 1 | < Felodipine | < Felodipine |

| Impurity 2 | < Impurity 1 | > Felodipine |

| Impurity 3 | ≥ Felodipine | > Felodipine |

Note: This table represents the relative toxicity ranking and does not provide quantitative dose-response data such as NOAEL, LOAEL, or LD50 values, as this information was not available in the reviewed literature.

The study concluded that Impurity 3 demonstrated a teratogenic potential greater than or equal to Felodipine, while Impurities 2 and 3 showed a higher lethal effect than the parent drug.[3][4]

Quantitative Toxicological Data

A comprehensive search of available literature did not yield specific quantitative toxicological data such as No-Observed-Adverse-Effect-Level (NOAEL), Lowest-Observed-Adverse-Effect-Level (LOAEL), or median lethal dose (LD50) values for the identified Felodipine impurities from studies in mammalian models. Material Safety Data Sheets (MSDS) for these or structurally similar compounds predominantly state "NO DATA AVAILABLE" for key toxicological endpoints.[5][6]

Experimental Protocols for Toxicological Evaluation

While the detailed experimental protocol for the specific zebrafish study on Felodipine impurities is not fully available, this section outlines the general methodologies for key toxicological assays relevant to the assessment of pharmaceutical impurities.

Zebrafish Embryo Toxicity Assay (General Protocol)

The zebrafish embryo toxicity test is a widely accepted alternative method for assessing acute toxicity and developmental effects.

Experimental Workflow for Zebrafish Embryo Toxicity Assay

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Embryo and Developmental Toxicity of Cefazolin Sodium Impurities in Zebrafish [frontiersin.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Felodipine 3,5-dimethyl ester

Introduction

Felodipine is a dihydropyridine (B1217469) calcium channel blocker used in the treatment of hypertension.[1][2] Felodipine 3,5-dimethyl ester is a closely related analogue and a potential impurity or synthetic intermediate in the manufacturing of other dihydropyridine derivatives. A robust and reliable analytical method is crucial for the quantification and stability assessment of this compound in bulk drug and pharmaceutical formulations. This application note details a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method developed and validated for the determination of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow

Caption: Overall workflow for the analytical method development and validation of this compound.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A high-performance liquid chromatography (HPLC) system equipped with a PDA detector is recommended. Based on methods developed for Felodipine, the following conditions are suggested as a starting point for this compound.

| Parameter | Recommended Condition |

| Instrument | HPLC with PDA Detector (e.g., Waters Alliance)[3] |

| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Gemini) |

| Mobile Phase | Acetonitrile (B52724) and 0.02 mM Ammonium (B1175870) Acetate (B1210297) (pH 5.0) (55:45, v/v) |

| Flow Rate | 1.0 mL/min[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (25 °C) |

| Detection Wavelength | 240 nm[4] |

| Run Time | 10 minutes[5] |

2. Reagents and Chemicals

-

Acetonitrile (HPLC Grade)

-

Ammonium Acetate (AR Grade)

-

Water (HPLC Grade)

-

Hydrochloric Acid (AR Grade)

-

Sodium Hydroxide (AR Grade)

-

Hydrogen Peroxide (30%, AR Grade)

-

This compound reference standard

3. Preparation of Solutions

-

Mobile Phase: Prepare a 0.02 mM solution of ammonium acetate in water and adjust the pH to 5.0 with a suitable acid (e.g., acetic acid). Mix with acetonitrile in a 45:55 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

4. Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[4]

-

Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl. After a suitable time (e.g., 2 hours) at room temperature, neutralize the solution with 0.1 N NaOH and dilute with the mobile phase.

-

Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. After a suitable time (e.g., 2 hours) at room temperature, neutralize the solution with 0.1 N HCl and dilute with the mobile phase. Considerable degradation is expected under basic conditions.[4][6]

-

Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% H₂O₂. Keep the solution for 24 hours at room temperature and then dilute with the mobile phase.

-

Thermal Degradation: Keep the solid drug in a hot air oven at 60°C for 24 hours.[2] Dissolve the stressed sample in the mobile phase to obtain a suitable concentration.

-

Photolytic Degradation: Expose the solid drug to UV light (254 nm) for 24 hours. Dissolve the stressed sample in the mobile phase to obtain a suitable concentration.

Caption: Forced degradation pathways for this compound under various stress conditions.

Method Validation

The developed method should be validated according to ICH guidelines, evaluating the following parameters:

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. The specificity of the method is demonstrated by the separation of the analyte from its degradation products. The peak purity of the analyte peak in the stressed samples should be checked using a PDA detector.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 20 | [Insert Data] |

| 30 | [Insert Data] |

| 40 | [Insert Data] |

| 50 | [Insert Data] |

A linear relationship should be observed with a correlation coefficient (R²) > 0.999.

3. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by recovery studies at three different concentration levels (e.g., 80%, 100%, and 120%).

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | [Insert Data] | [Insert Data] | [Insert Data] |

| 100% | [Insert Data] | [Insert Data] | [Insert Data] |

| 120% | [Insert Data] | [Insert Data] | [Insert Data] |

% Recovery should be within 98-102%.

4. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day Precision):

Concentration (µg/mL) Peak Area (n=6) Mean SD %RSD | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

-

Intermediate Precision (Inter-day Precision):

Concentration (µg/mL) Peak Area (n=6) Mean SD %RSD | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |

%RSD for both repeatability and intermediate precision should be less than 2%.[7]

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Value (µg/mL) |

| LOD | [Insert Data based on Signal-to-Noise ratio of 3:1] |

| LOQ | [Insert Data based on Signal-to-Noise ratio of 10:1] |

For Felodipine and its impurities, typical LOD and LOQ values are in the range of 0.05 and 0.15 µg/mL, respectively.

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

| Parameter | Variation | %RSD of Peak Area |

| Flow Rate (± 0.1 mL/min) | 0.9 mL/min | [Insert Data] |

| 1.1 mL/min | [Insert Data] | |

| Mobile Phase Composition (± 2%) | Acetonitrile:Buffer (53:47) | [Insert Data] |

| Acetonitrile:Buffer (57:43) | [Insert Data] | |

| Column Temperature (± 2°C) | 23°C | [Insert Data] |

| 27°C | [Insert Data] |

%RSD should be less than 2% for all variations.

Conclusion

The described RP-HPLC method provides a framework for the accurate and precise determination of this compound in the presence of its degradation products. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis and stability studies of this compound in bulk and pharmaceutical dosage forms. The validation parameters presented here serve as a guideline and should be experimentally determined for the specific laboratory conditions and instrumentation used.

References

- 1. "FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL D" by Kiran Malli, Lalit Kumar et al. [impressions.manipal.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. akjournals.com [akjournals.com]

- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

Application Note: UPLC-MS/MS Method for the Identification of Felodipine Degradation Products

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the identification and characterization of degradation products of Felodipine. Felodipine, a calcium channel blocker used to treat hypertension, can degrade under various stress conditions, leading to the formation of impurities that may affect its efficacy and safety. The described method is crucial for monitoring the stability of Felodipine in drug substance and formulated products. This document provides comprehensive experimental protocols, quantitative data on degradation under different stress conditions, and elucidated degradation pathways.

Introduction

Felodipine is a dihydropyridine (B1217469) calcium antagonist that is susceptible to degradation, particularly through oxidation to its pyridine (B92270) derivative, which is its primary metabolic and degradation pathway.[1] Forced degradation studies are essential to identify potential degradation products that may arise during the manufacturing process, storage, or administration of the drug product.[2] These studies help in understanding the degradation pathways and in the development of stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[3] This application note presents a UPLC-MS/MS method that offers high resolution and sensitivity for the separation and identification of Felodipine and its degradation products.[3][4]

Experimental Protocols

Materials and Reagents

-

Felodipine reference standard

-

Acetonitrile (LC-MS grade)

-

Ammonium formate (B1220265) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (Milli-Q or equivalent)

-

Hydrochloric acid (analytical grade)

-

Sodium hydroxide (B78521) (analytical grade)

-

Hydrogen peroxide (30%, analytical grade)

Sample Preparation

A stock solution of Felodipine (1 mg/mL) was prepared in acetonitrile. This stock solution was used for the forced degradation studies.

Forced Degradation Studies

Forced degradation of Felodipine was carried out under the following conditions:

-

Acidic Hydrolysis: 1 mL of Felodipine stock solution was mixed with 1 mL of 0.1 M HCl and kept at room temperature for 12 hours. The solution was then neutralized with 0.1 M NaOH.[3]

-

Basic Hydrolysis: 1 mL of Felodipine stock solution was mixed with 1 mL of 0.1 M NaOH and kept at room temperature for 12 hours. The solution was then neutralized with 0.1 M HCl.[3]

-

Oxidative Degradation: 1 mL of Felodipine stock solution was mixed with 1 mL of 6% hydrogen peroxide and kept at room temperature for 24 hours.[3]

-

Thermal Degradation: Felodipine powder was exposed to a temperature of 105°C for 48 hours.[3] A solution was then prepared from the stressed powder.

-

Photolytic Degradation: A solution of Felodipine was exposed to UV light (1.2 million lux hours) and cool white fluorescent light (200 Wh/m²).[3]

UPLC-MS/MS Conditions

The analysis of Felodipine and its degradation products was performed on a Waters Acquity UPLC system coupled to a tandem quadrupole mass spectrometer.

UPLC Parameters:

| Parameter | Value |

| Column | Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[3][4] |

| Mobile Phase A | 10 mM Ammonium formate in water, pH 3.0 with formic acid[3] |

| Mobile Phase B | Acetonitrile[3] |

| Flow Rate | 0.2 mL/min[3] |

| Injection Volume | 2.0 µL[3] |

| Column Temperature | 25°C[3] |

| Gradient Program | Time (min) |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.2 kV |

| Cone Voltage | 3.0 V |

| Source Temperature | 100°C |

| Desolvation Temperature | 250°C |

| Desolvation Gas Flow | 800 L/h |

| MRM Transitions | See Table 1 |

Experimental Workflow

Caption: Experimental workflow for the UPLC-MS/MS analysis of Felodipine degradation products.

Results and Discussion

Quantitative Analysis of Felodipine Degradation

The percentage of Felodipine degradation under various stress conditions was determined by comparing the peak area of Felodipine in the stressed samples with that of an unstressed standard solution. The results are summarized in Table 1.

Table 1: Summary of Forced Degradation Results for Felodipine

| Stress Condition | % Degradation of Felodipine | Major Degradation Products Identified | m/z [M+H]⁺ |

| Acidic Hydrolysis (0.1 M HCl, RT, 12h) | < 2% | Dehydrofelodipine | 382.1 |

| Basic Hydrolysis (0.1 M NaOH, RT, 12h) | Significant | Dehydrofelodipine, DP1, DP2 | 382.1, 356.1, 370.1 |

| Oxidative (6% H₂O₂, RT, 24h) | ~5% | Dehydrofelodipine | 382.1 |

| Thermal (105°C, 48h) | ~5.2% | Dehydrofelodipine | 382.1 |

| Photolytic (UV/Vis light) | < 1% | Dehydrofelodipine | 382.1 |

Data compiled from multiple sources indicating general trends.[3][5]

Felodipine was found to be relatively stable under acidic, oxidative, thermal, and photolytic conditions, with the primary degradation product being its pyridine derivative, Dehydrofelodipine.[3][5] Significant degradation was observed under basic hydrolysis, leading to the formation of two additional degradation products, designated as DP1 and DP2.[3]

Identification of Degradation Products

The degradation products were identified based on their retention times and mass spectral data.

-

Felodipine: The protonated molecule [M+H]⁺ of Felodipine was observed at m/z 384.1.

-

Dehydrofelodipine (Impurity B): This is the pyridine analogue of Felodipine, formed by the oxidation of the dihydropyridine ring. It was observed as the major degradation product under most stress conditions and showed a protonated molecule at m/z 382.1.

-

Degradation Product 1 (DP1): This product was prominently formed under basic hydrolysis and exhibited a protonated molecule at m/z 356.1. This corresponds to the loss of an ethyl group and the addition of a proton.

-

Degradation Product 2 (DP2): Also formed under basic hydrolysis, this product showed a protonated molecule at m/z 370.1, corresponding to the loss of a methyl group and the addition of a proton.[3]

Felodipine Degradation Pathways

The primary degradation pathway for Felodipine under oxidative, thermal, and photolytic stress is the oxidation of the dihydropyridine ring to form the pyridine derivative, Dehydrofelodipine. Under basic conditions, hydrolysis of the ester groups can also occur, leading to the formation of DP1 and DP2.

Caption: Proposed degradation pathways of Felodipine under various stress conditions.

Conclusion

The UPLC-MS/MS method described in this application note is a powerful tool for the identification and characterization of Felodipine degradation products. The method is sensitive, specific, and stability-indicating, making it suitable for routine quality control and stability testing of Felodipine in the pharmaceutical industry. The elucidation of the degradation pathways provides valuable insights into the chemical stability of Felodipine, aiding in the development of stable formulations and appropriate storage conditions.

References

- 1. Dehydro Felodipine-d3 | C18H17Cl2NO4 | CID 45038792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. akjournals.com [akjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used in the management of hypertension and angina pectoris.[1][2] The purity and quality of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. During synthesis and storage, various related compounds, including impurities and degradation products, can arise.[1] Therefore, robust analytical methods are essential for the isolation, identification, and quantification of these related substances to ensure the quality of Felodipine drug products.

These application notes provide detailed protocols for the isolation and characterization of Felodipine and its related compounds, including impurities from synthesis and degradation products formed under stress conditions. The methodologies described are based on modern chromatographic and spectroscopic techniques.

Physicochemical Properties and Known Related Compounds

A comprehensive understanding of the physicochemical properties of Felodipine and its related compounds is fundamental for developing effective analytical methods.

Table 1: Physicochemical Properties of Felodipine

| Property | Value |

| Chemical Name | 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[1] |

| Molecular Formula | C₁₈H₁₉Cl₂NO₄[1] |

| Molecular Weight | 384.26 g/mol [3] |

| Appearance | Light yellow to yellow crystalline powder[3] |

| Solubility | Insoluble in water; freely soluble in acetone (B3395972) and methanol (B129727); very slightly soluble in heptane[3] |

Table 2: Known Related Compounds of Felodipine

| Compound Name | Chemical Name |

| Impurity 1 / Dehydro Felodipine | Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[4][5] |

| Impurity 2 | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[4][5] |

| Impurity 3 | Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[4][5] |

| Felodipine Related Compound A | 3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate[6] |

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products that may form under various environmental conditions.

Protocol 1: Forced Degradation of Felodipine

-

Preparation of Stock Solution: Prepare a stock solution of Felodipine at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile (B52724).

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N hydrochloric acid. Reflux the mixture at 60°C for 5 hours.[7] Cool, neutralize with 2N sodium hydroxide, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 2N sodium hydroxide. Reflux the mixture at 60°C for 5 hours.[7] Cool, neutralize with 2N hydrochloric acid, and dilute to a final concentration of 100 µg/mL with the mobile phase. Considerable degradation is often observed under basic conditions.[8][9]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at 60°C for 5 hours.[7] Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 105°C for 24 hours. Prepare a solution of 100 µg/mL in the mobile phase.

-

Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of 100 µg/mL in the mobile phase. Studies have shown the generation of a pyridine (B92270) derivative and a dimer under UV irradiation.[10]

Chromatographic Separation

A stability-indicating HPLC or UPLC method is essential for separating Felodipine from its related compounds.

Protocol 2: RP-HPLC Method for Separation of Felodipine and Related Compounds

-

Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Chromatographic Conditions:

-

Column: Phenomenex Gemini C18 (150 x 2.0 mm, 5 µm)[7] or Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) for UPLC.[8][9]

-

Mobile Phase: Isocratic elution with a mixture of 0.02 M ammonium (B1175870) acetate (B1210297) (pH adjusted to 5.0 with glacial acetic acid) and acetonitrile (55:45, v/v).[7]

-

Flow Rate: 0.7 mL/min.[7]

-

Column Temperature: 25°C.[7]

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Prepare samples at a concentration of approximately 100 µg/mL in the mobile phase.

Table 3: Method Validation Parameters

| Parameter | Felodipine & Impurity A | Impurity B & C |

| Limit of Detection (LOD) | 0.05 µg/mL | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.15 µg/mL |

| Linearity Range | 0.2 - 30.0 µg/mL | 0.2 - 8.0 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | > 0.999 |

| Recovery | 95% - 106% | 95% - 106% |

(Data sourced from a representative study[7])

Characterization of Related Compounds

The structural elucidation of unknown impurities and degradation products is performed using a combination of spectroscopic techniques.

Protocol 3: Characterization by LC-MS/MS, NMR, and IR

-

LC-MS/MS Analysis:

-

Couple the HPLC/UPLC system to a mass spectrometer (e.g., Q-TOF).

-

Acquire mass spectra in positive ion mode.

-

Key parameters: Cone voltage: 3.0 V, Capillary voltage: 3.2 V, Source temperature: 100°C, Desolvation temperature: 250°C.[9]

-

Perform fragmentation studies (MS/MS) to elucidate the structure of the parent and fragment ions.

-

-

NMR Spectroscopy:

-

Isolate sufficient quantities of each impurity using preparative HPLC.

-

Dissolve the isolated compounds in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra to determine the chemical structure.

-

-

IR Spectroscopy:

-

Obtain the IR spectrum of the isolated impurities to identify functional groups.

-

Visualized Workflows and Pathways

Caption: Experimental workflow for the isolation and characterization of Felodipine related compounds.

Caption: Simplified degradation pathways of Felodipine under various stress conditions.

References

- 1. Felodipine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Felodipine Tablets USP [dailymed.nlm.nih.gov]

- 4. [Analysis and evaluation of the impurity of felodipine and its tablets] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [Felodipine Related Compound A (15 mg) (3-Ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate)] - CAS [96382-71-7] [store.usp.org]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. researchgate.net [researchgate.net]

- 9. akjournals.com [akjournals.com]

- 10. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Chromatographic Separation of Felodipine and its Organic Impurities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felodipine (B1672334) is a dihydropyridine (B1217469) calcium channel blocker used to treat hypertension.[1] Like any pharmaceutical compound, it is crucial to control the level of impurities in the active pharmaceutical ingredient (API) and finished dosage forms to ensure safety and efficacy. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Felodipine and its known organic impurities. The protocol is based on established and validated methods found in the scientific literature.[1][2][3][4]

Identified Organic Impurities

Several organic impurities have been identified in Felodipine drug substance and its formulations. The most commonly cited impurities are:

-

Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[3][5]

-

Impurity 2: Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate (the primary oxidative degradation product)[3][5]

-

Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate[3][5]

These impurities can arise from the manufacturing process or degradation of the drug product.[6][7][8] Their control is essential for maintaining the quality of Felodipine-containing medicines.

Experimental Protocol: HPLC Method for Felodipine and Impurities

This protocol provides a detailed methodology for the separation of Felodipine and its organic impurities using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a UV detector or a photodiode array (PDA) detector.

-

Chromatographic Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4][9]

-

Chemicals and Reagents:

-

Felodipine Reference Standard (RS)

-

Reference standards for known impurities

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Ammonium Acetate or Phosphate Buffer reagents

-

-

Glassware and Supplies: Volumetric flasks, pipettes, autosampler vials, and syringe filters (0.45 µm).

2. Chromatographic Conditions

The following chromatographic conditions have been shown to be effective for the separation:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol: Acetonitrile: Water (50:15:35, v/v/v)[4] or Acetonitrile and 0.02 mM Ammonium Acetate buffer pH 5.0 (45:55, v/v)[1] |

| Flow Rate | 1.0 mL/min[4] |

| Detection Wavelength | 238 nm[4] or 254 nm[10] |

| Column Temperature | Ambient or 25 °C[1] |

| Injection Volume | 20 µL |

3. Preparation of Solutions

-

Mobile Phase Preparation (Example using Methanol:Acetonitrile:Water):

-

Measure 500 mL of Methanol, 150 mL of Acetonitrile, and 350 mL of Water.

-

Combine the solvents in a suitable container and mix thoroughly.

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Standard Stock Solution (Felodipine):

-

Accurately weigh about 25 mg of Felodipine RS into a 25 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase. This yields a concentration of approximately 1000 µg/mL.

-

-

Impurity Stock Solution:

-

Accurately weigh about 5 mg of each impurity reference standard into separate 50 mL volumetric flasks.

-

Dissolve and dilute to volume with the mobile phase to obtain a concentration of approximately 100 µg/mL for each impurity.

-

-

Working Standard Solution (for Assay):

-

Dilute the Felodipine Standard Stock Solution with the mobile phase to a final concentration of about 100 µg/mL.

-

-

Working Standard Solution (for Impurity Profiling):

-

Prepare a mixed standard solution containing Felodipine and the impurities at appropriate concentrations (e.g., Felodipine at 100 µg/mL and each impurity at 1 µg/mL) by diluting the respective stock solutions with the mobile phase.

-

-

Sample Preparation (Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to about 25 mg of Felodipine and transfer it to a 25 mL volumetric flask.

-

Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an autosampler vial.

-

Data Presentation

The following table summarizes typical quantitative data obtained from the chromatographic separation of Felodipine and its impurities.